molecular formula C14H21ClN2O4 B6416554 H-D-Orn(Z)-OMe HCl CAS No. 2308529-93-1

H-D-Orn(Z)-OMe HCl

Cat. No. B6416554
CAS RN: 2308529-93-1
M. Wt: 316.78 g/mol
InChI Key: ZUJMKNWYEVTCNT-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Orn(Z)-OMe HCl, also known as 2-hydroxy-1,2-dihydro-3-hydroxy-3-methyl-1-oxo-1H-indol-3-yl acetate hydrochloride, is a synthetic compound that has been used in research laboratories for various applications. It has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been studied in detail.

Scientific Research Applications

H-D-Orn(Z)-OMe HCl has been used in a variety of scientific research applications. It has been used as a model compound for the study of biochemical and physiological effects, as well as for the study of enzyme inhibition. It has also been used in the study of signal transduction pathways and in the development of drug delivery systems. Additionally, it has been used in the study of molecular interactions and in the study of protein-protein interactions.

Mechanism of Action

H-D-Orn(Z)-OMe HCl has been found to interact with a variety of proteins and enzymes, and its mechanism of action has been studied in detail. It has been found to act as an inhibitor of the enzyme ornithine decarboxylase, which plays a role in the regulation of amino acid metabolism. Additionally, it has been found to interact with a variety of other proteins and enzymes, including those involved in signal transduction pathways.
Biochemical and Physiological Effects
H-D-Orn(Z)-OMe HCl has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of ornithine decarboxylase, which plays a role in the regulation of amino acid metabolism. Additionally, it has been found to interact with a variety of other proteins and enzymes, including those involved in signal transduction pathways. Furthermore, it has been found to interact with the neurotransmitter serotonin, which plays a role in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

H-D-Orn(Z)-OMe HCl is a relatively simple compound to synthesize and is easily available for laboratory experiments. Additionally, it has been found to have a wide range of biochemical and physiological effects and can be used to study a variety of proteins and enzymes. However, it is important to note that the compound is relatively unstable and may degrade over time, so it should be stored carefully. Additionally, the compound is not approved for clinical use and should not be used in humans.

Future Directions

H-D-Orn(Z)-OMe HCl has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been studied in detail. However, there are still many unanswered questions about the compound and its potential applications. Future research should focus on further elucidating the mechanism of action of the compound, as well as exploring its potential applications in drug delivery systems and in the treatment of various diseases. Additionally, further research should focus on optimizing the synthesis of the compound and exploring its potential interactions with other proteins and enzymes. Additionally, further research should focus on exploring its potential interactions with the neurotransmitter serotonin and its potential role in the regulation of mood and behavior.

Synthesis Methods

H-D-Orn(Z)-OMe HCl is synthesized from the reaction of ornithine with ethyl chloroformate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous medium and is followed by the addition of hydrochloric acid to form the product. The reaction is relatively simple and can be carried out in a few steps.

properties

IUPAC Name

[(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4.ClH/c1-19-13(17)12(15)8-5-9-16-14(18)20-10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10,15H2,1H3,(H,16,18);1H/t12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJMKNWYEVTCNT-UTONKHPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCCNC(=O)OCC1=CC=CC=C1)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.